molecular formula C13H17BrN2O2 B4715837 N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide

N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide

Cat. No.: B4715837
M. Wt: 313.19 g/mol
InChI Key: ZWMZOKVRMUAMGM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide: is an organic compound that features a bromophenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide typically involves the reaction of 2-bromoaniline with 2,6-dimethyl-4-morpholinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

  • Substituted phenyl derivatives
  • N-oxides
  • Biaryl compounds

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug development and screening.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability. The compound may also participate in hydrogen bonding and π-π interactions with its molecular targets.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
  • N-(2-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
  • N-(2-iodophenyl)-2,6-dimethyl-4-morpholinecarboxamide

Uniqueness: N-(2-bromophenyl)-2,6-dimethyl-4-morpholinecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-bromophenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMZOKVRMUAMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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